Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester
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Overview
Description
Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a 4-methylphenylamino group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester typically involves the following steps:
Formation of the 4-methylphenylamino group: This can be achieved through the reaction of 4-methylphenylamine with a suitable acylating agent.
Introduction of the oxo group: This step involves the oxidation of the intermediate compound to introduce the oxo group at the fourth position.
Esterification: The final step is the esterification of the carboxyl group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenylamino group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives of the aromatic ring.
Scientific Research Applications
Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, 4-amino-, methyl ester: This compound has a similar structure but lacks the oxo group.
Butanoic acid, 4-[(4-methylphenyl)sulfonyl]amino]-, methyl ester: This compound has a sulfonyl group instead of the oxo group.
Uniqueness
Butanoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, methyl ester is unique due to the presence of both the 4-methylphenylamino group and the oxo group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86396-51-2 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-(4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
CYAZPJCQYPSCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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